3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid

Catalog No.
S14050051
CAS No.
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid

Product Name

3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid

IUPAC Name

3-(oxan-4-ylamino)propanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c10-8(11)1-4-9-7-2-5-12-6-3-7/h7,9H,1-6H2,(H,10,11)

InChI Key

JFHXYSGPEISNQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCC(=O)O

3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydro-2H-pyran-4-yl group attached to an amino propanoic acid backbone. This compound has a molecular formula of C13H23NO5C_{13}H_{23}NO_5 and a molecular weight of approximately 273.33 g/mol. It is known for its potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules .

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially forming carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

These reactions are often influenced by specific reaction conditions such as temperature, solvent choice, and the presence of catalysts.

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)amino)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Tetrahydro-2H-Pyran Group: This step often involves cyclization reactions using appropriate aldehydes or ketones.
  • Amine Protection: The amine functionality may be protected using tert-butoxycarbonyl (Boc) groups to facilitate subsequent reactions without interference.
  • Coupling Reactions: The final product is obtained through coupling the tetrahydro-2H-pyran intermediate with an amino propanoic acid derivative under controlled conditions .

Industrial production may leverage continuous flow reactors and automated synthesis equipment to enhance yield and purity.

3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid has several notable applications:

  • Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
  • Organic Synthesis: The compound is utilized as a building block in the creation of more complex molecules.
  • Research: It is studied for its potential interactions with biological targets, contributing to drug discovery efforts .

Interaction studies involving 3-((tetrahydro-2H-pyran-4-yl)amino)propanoic acid focus on its binding affinities to various receptors and enzymes. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic roles. Preliminary findings suggest that it may interact with specific molecular targets, leading to modulation of biological processes

4
.

Several compounds share structural similarities with 3-((tetrahydro-2H-pyran-4-yl)amino)propanoic acid, including:

Compound NameStructure FeaturesUnique Aspects
(R)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acidContains a tetrahydro-pyran groupChiral center; often used in pharmaceutical synthesis
(S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acidSimilar tetrahydro-pyran structureShorter ethanoic backbone; different biological activity
2-Amino-3-(pyridin-4-yl)ethylthio propanoic acidContains a pyridine ringExhibits distinct biological properties due to the aromatic ring

The uniqueness of 3-((tetrahydro-2H-pyran-4-yl)amino)propanoic acid lies in its specific combination of structural features that allow for diverse chemical reactivity and potential biological interactions, distinguishing it from other similar compounds.

Tethered aminohydroxylation represents a powerful synthetic methodology for the construction of complex amino acid derivatives containing tetrahydropyran rings with precise stereochemical control [1] [2]. This approach enables the simultaneous installation of amino and hydroxyl functionalities while forming the heterocyclic framework, making it particularly valuable for synthesizing 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid derivatives [3].

The tethered aminohydroxylation reaction utilizes osmium-catalyzed processes where carbamate-protected allylic alcohols undergo intramolecular cyclization to form tetrahydropyran cores with four contiguous stereogenic centers [3]. Recent developments have demonstrated that employing pentafluorobenzoyl (OCOC6F5) as the leaving group dramatically improves reaction efficiency, requiring only 1 mol% of osmium catalyst and achieving yields as high as 98% [4]. This advancement has made previously unreactive substrates, such as acyclic homoallylic alcohols, viable for effective tethered aminohydroxylation transformations [4].

The stereochemical outcome of these reactions can be controlled through strategic placement of stereogenic centers in the starting materials [1]. Research has established that exocyclic stereocenters can effectively direct diastereoselectivity in tethered aminohydroxylation reactions, achieving anti selectivities of up to 20:1 with complete regioselectivity and syn stereospecificity [1]. This methodology has been successfully applied to the stereoselective synthesis of tetrahydropyran-containing amino alcohol scaffolds that serve as precursors to propanoic acid derivatives [1].

Key Reaction Parameters and Optimization

ParameterOptimized ConditionsYield RangeSelectivity
Osmium Loading1 mol%85-98%>20:1 dr
Leaving GroupOCOC6F590-95%Anti-selective
TemperatureAmbient75-90%Complete regioselectivity
Solvent SystemAqueous acetone80-95%Syn stereospecific

The mechanistic understanding of these transformations reveals that the stereochemical course is governed by conformational preferences of the tethered carbamate intermediate [1]. The reaction proceeds through a coordinated process where osmium tetroxide adds across the alkene while the tethered nitrogen nucleophile attacks the resulting osmate ester, leading to cyclization and formation of the desired tetrahydropyran ring system [2].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides highly efficient routes to enantiomerically enriched 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid derivatives through various metal-catalyzed transformations [5] [6] [7]. These methodologies offer significant advantages in terms of atom economy and catalyst turnover compared to stoichiometric chiral auxiliary approaches.

Rhodium-catalyzed asymmetric hydrogenation has emerged as a particularly powerful method for accessing these compounds [5] [8]. The process involves methyl 2-(tert-butoxycarbonylamino)-3-(tetrahydro-2H-pyran-4-yl)acrylate substrates that undergo highly enantioselective reduction using rhodium complexes bearing chiral bisphosphine ligands [5]. Optimal results are achieved using rhodium[(1R,1'R,2R,2'R)-2,2'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole-κP2,κP2'][(1,2,5,6-η)-1,5-cyclooctadiene]tetrafluoroborate as the catalyst, delivering the desired products with 95% yield and excellent enantioselectivity [5].

Nickel-catalyzed asymmetric synthesis has shown remarkable potential for large-scale applications [9] [10]. Recent developments demonstrate that nickel complexes can effectively catalyze the asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters to provide chiral α-substituted α-amino acid derivatives with 97-99% yields and 90 to >99% enantiomeric excess [9]. These systems exhibit exceptional scalability, with gram-scale reactions proceeding efficiently using only 0.2 mol% catalyst loading while maintaining 85% yield and 99% enantiomeric excess [9].

Comparative Analysis of Catalytic Systems

Catalyst SystemSubstrate ScopeEnantioselectivityYieldTON
Rh-DIPAMPAcrylate derivatives>95% ee90-95%1,000
Rh-DuPHOSα-Enamides>90% ee85-92%500
Ni-Chiral PhosphineKetimino esters>99% ee97-99%5,000
Pd-IsothioureaAllylic systems>95% ee80-90%200

The development of tandem catalytic processes has further expanded the synthetic utility of these approaches [6]. Palladium and isothiourea relay catalysis enables the enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers from readily accessible N,N-disubstituted glycine aryl esters and allylic phosphates [6]. This methodology utilizes bench-stable succinimide-based palladium precatalysts to promote allylic ammonium salt generation, followed by in situ enantioselective [11] [5]-sigmatropic rearrangement catalyzed by benzotetramisole to form syn-α-amino acid derivatives with high diastereo- and enantioselectivity [6].

Phase-transfer catalysis using cinchona alkaloid-derived chiral catalysts has proven effective for umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles [7]. These transformations provide facile access to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids with catalyst loadings ranging from 0.2 to 5.0 mol% [7].

Large-Scale Production Challenges and Industrial Feasibility

The transition from laboratory-scale synthesis to industrial production of 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid derivatives presents significant technical and economic challenges that require careful consideration of multiple factors [12] [13] [14].

Manufacturing Scale Considerations

Industrial-scale production of amino acid derivatives typically employs glass or stainless steel reactors for production runs up to 200 kg per batch [13]. The manufacturing process demands rigorous quality control procedures, with each lot requiring analysis for enantiomeric purity using gas chromatography [13]. For pharmaceutical-grade applications, production facilities must comply with current Good Manufacturing Practice (cGMP) requirements, necessitating substantial infrastructure investments [15].

The scalability of synthetic routes becomes critically important at industrial volumes [12]. A notable example is the development of large-scale synthesis protocols for tetrahydropyran-containing compounds, where three-generation synthetic routes were evaluated for their industrial viability [12]. The successful third-generation route featured a one-step Michael addition of tert-butyl 2-((diphenylmethylene)amino)acetate to (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate followed by cyclization and chiral separation [12]. This approach enabled the preparation of more than 100 grams of final product for toxicology studies [12].

Economic and Process Optimization Factors

FactorLaboratory ScalePilot ScaleIndustrial Scale
Catalyst Loading1-5 mol%0.5-2 mol%0.1-0.5 mol%
Reaction Time12-24 hours8-16 hours4-12 hours
Yield Requirements>80%>85%>90%
Purity Standards>95%>98%>99%

Cost-effectiveness represents a primary concern for industrial implementation [16] [17]. Current amino acid production costs range from $3 to $50 per kilogram, with specialized derivatives commanding significantly higher prices [17]. The development of more economical synthetic pathways requires addressing two key challenges: reducing material costs and increasing reaction rates [16]. Research initiatives have focused on developing carbon-negative synthesis methods that utilize carbon dioxide as a low-cost feedstock while simultaneously removing greenhouse gases from the atmosphere [16].

Fermentation-based approaches offer potential advantages for large-scale production due to their economic feasibility and environmental benefits [18] [19]. These biotechnological methods can utilize renewable feedstocks and avoid the hazardous reagents associated with chemical synthesis [20]. However, fermentation processes require specialized equipment and expertise in microbial cultivation, presenting their own set of scaling challenges [19].

Process Development Challenges

The industrial production of complex amino acid derivatives faces several technical hurdles that must be addressed during process development [14] [17]. Raw material procurement requires establishing reliable supply chains for high-purity starting materials, which can represent 25-50% of total production costs [17]. Purification processes become increasingly critical at larger scales, with multi-step purification protocols employing high-performance liquid chromatography and mass spectrometry necessary to ensure product quality [14].

Waste management and environmental considerations significantly impact industrial feasibility [21] [17]. Chemical synthesis routes often generate substantial waste streams containing hazardous reagents, requiring expensive treatment and disposal procedures [20]. Biotechnological approaches offer more sustainable alternatives but require optimization of fermentation conditions and downstream processing to achieve commercial viability [21].

Quality assurance protocols must be established to monitor critical quality attributes throughout the production process [15]. This includes real-time monitoring of reaction progress, in-process testing of intermediates, and comprehensive analysis of final products [14]. The implementation of Process Analytical Technology (PAT) systems can help optimize reaction conditions and reduce batch-to-batch variability [15].

Role in Kinase Inhibitor Development (e.g., ATM Kinase Targeting)

The incorporation of tetrahydropyran-containing amino acid derivatives like 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid has emerged as a significant strategy in kinase inhibitor development, particularly for targeting ataxia telangiectasia mutated (ATM) kinase and related phosphatidylinositol 3-kinase-like kinase (PIKK) family members [1] [2].

ATM kinase represents a critical target in DNA damage response pathways, functioning as a serine/threonine protein kinase that orchestrates cellular responses to DNA double-strand breaks through phosphorylation of downstream targets including p53, CHK2, NBS1, and BRCA1 [1] [3]. The development of ATM kinase inhibitors has progressed from early compounds like KU-55933, which demonstrated ATM inhibition with an IC50 of 13 nanomolar and Ki of 2.2 nanomolar, to more sophisticated tetrahydropyran-containing derivatives [1] [4].

AZD0156 represents a landmark achievement in ATM kinase inhibitor development, incorporating a tetrahydropyran-amine motif that significantly enhanced both potency and pharmacokinetic properties [5]. This compound emerged from extensive structure-activity relationship studies that identified the tetrahydropyran ring as a crucial pharmacophore for achieving sub-nanomolar potency against ATM kinase while maintaining selectivity over closely related kinases such as mechanistic target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K) [5]. The incorporation of the tetrahydropyran moiety in AZD0156 resulted in a predicted human dose of only 5 milligrams once daily, representing a 140-fold improvement over earlier quinolone carboxamide scaffolds that required predicted doses of 700 milligrams once daily [5].

The structural basis for enhanced ATM kinase inhibition by tetrahydropyran-containing compounds involves multiple factors. The oxygen atom within the tetrahydropyran ring serves as a hydrogen bond acceptor, potentially forming additional contacts with the ATP-binding site of the kinase [5] [6]. Furthermore, the conformational rigidity of the tetrahydropyran ring compared to linear ether chains contributes to improved binding affinity through reduced entropy loss upon target binding [5].

Research has demonstrated that tetrahydropyran-based ATM inhibitors exhibit remarkable selectivity profiles. M3541 and M4076, representing a new class of 1,3-dihydro-imidazo[4,5-c]quinolin-2-one inhibitors, showed sub-nanomolar potency against ATM kinase with IC50 values of 0.25 nanomolar and less than 1 nanomolar, respectively [7]. These compounds demonstrated excellent selectivity when screened against a panel of 292 protein kinases, with only four additional kinases (ARK5, FMS, FMS Y969C, and CLK2) showing greater than 50% inhibition at 1 micromolar concentration [7].

The development of DNA-dependent protein kinase (DNA-PK) inhibitors has also benefited from tetrahydropyran incorporation. AZD7648, featuring a tetrahydropyran moiety attached to a purin-8-one core, demonstrated potent DNA-PK inhibition with an IC50 of 0.6 nanomolar [8] [9]. Structural analysis revealed that the tetrahydropyran ring occupies a specific hydrophobic pocket within the DNA-PK active site, contributing to both potency and selectivity [8].

CompoundTarget KinaseIC50 (nM)Selectivity FeaturesDevelopment Status
KU-55933ATM1360-fold selective over DNA-PKResearch tool
AZD0156ATM<1Selective over mTOR and PI3KPhase I completed
M3541ATM0.25292-kinase panel selectivityPreclinical
M4076ATM<1High kinase selectivityClinical trials
AZD7648DNA-PK0.6Selective over PI3K isoformsPhase I/II trials

Modulation of ADME Properties via Tetrahydropyran Functionalization

The strategic incorporation of tetrahydropyran moieties, exemplified by compounds like 3-((Tetrahydro-2H-pyran-4-yl)amino)propanoic acid, has proven instrumental in optimizing absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds [5] [10] [11].

Tetrahydropyran functionalization significantly impacts lipophilicity profiles, generally reducing lipophilicity compared to cyclohexyl counterparts while maintaining favorable molecular recognition properties [5]. This reduction in lipophilicity contributes to improved solubility characteristics, as the oxygen atom within the tetrahydropyran ring can participate in hydrogen bonding interactions with water molecules, enhancing aqueous solubility [6] [12]. The solubility enhancement is particularly valuable for compounds that would otherwise exhibit poor bioavailability due to solubility-limited absorption [11].

The hydrogen bonding capacity of tetrahydropyran derivatives represents a fundamental advantage in drug design. The oxygen atom serves as a hydrogen bond acceptor, potentially forming additional interactions with biological targets while simultaneously improving interaction with aqueous environments [5] [13]. This dual functionality enables compounds to maintain target affinity while achieving improved pharmacokinetic profiles.

Absorption characteristics are notably enhanced through tetrahydropyran functionalization. Studies have demonstrated that tetrahydropyran-containing compounds exhibit superior oral bioavailability compared to their linear ether analogs [5] [10]. The conformational constraint imposed by the cyclic structure appears to optimize membrane permeability while maintaining solubility, achieving a favorable balance between these competing requirements [5].

Distribution properties are modulated through the influence of tetrahydropyran rings on plasma protein binding and tissue distribution. The reduced lipophilicity of tetrahydropyran derivatives compared to saturated carbocycles generally results in decreased plasma protein binding, potentially leading to higher free drug concentrations [5] [14]. This effect can be particularly beneficial for compounds targeting intracellular targets, where reduced protein binding may enhance cellular uptake.

Metabolic stability profiles of tetrahydropyran-containing compounds demonstrate complex structure-activity relationships. While the tetrahydropyran ring itself is generally metabolically stable, the substitution pattern and electronic environment significantly influence overall metabolic fate [5] [11]. Strategic positioning of the tetrahydropyran moiety can shield metabolically labile sites from enzymatic attack, contributing to improved half-life characteristics.

The excretion profile of tetrahydropyran derivatives is influenced by their enhanced polarity compared to carbocyclic analogs. This increased polarity can facilitate renal clearance mechanisms while potentially reducing biliary elimination, depending on molecular weight and overall physicochemical properties [14] [15].

ADME ParameterTetrahydropyran EffectMechanistic BasisClinical Advantage
AbsorptionEnhanced oral bioavailabilityOptimal lipophilicity balanceOral dosing feasibility
DistributionReduced protein bindingDecreased lipophilicityHigher free drug levels
MetabolismVariable stabilitySubstitution-dependentTunable half-life
ExcretionEnhanced renal clearanceIncreased polarityPredictable elimination

Case Studies in Orally Bioavailable Therapeutic Agents

The development of orally bioavailable therapeutic agents incorporating tetrahydropyran-containing amino acid derivatives exemplifies the practical application of structure-based drug design principles in medicinal chemistry [5] [16] [17].

AZD0156 represents a paradigmatic case study in the successful optimization of oral bioavailability through tetrahydropyran incorporation. Starting from initial screening hits with quinolone carboxamide scaffolds that exhibited poor pharmacokinetic properties and high predicted human doses, medicinal chemists at AstraZeneca systematically incorporated tetrahydropyran-amine fragments to achieve dramatic improvements in ADME profiles [5]. The resulting compound demonstrated superior aqueous solubility, reduced predicted human dose from 700 milligrams to 5 milligrams once daily, and maintained potent ATM kinase inhibition with excellent selectivity profiles [5].

The clinical development of AZD0156 proceeded through Phase I trials in combination with olaparib, a poly adenosine diphosphate ribose polymerase (PARP) inhibitor, demonstrating the successful translation of tetrahydropyran-mediated ADME optimization from preclinical studies to clinical application [5]. This case study illustrates how strategic incorporation of tetrahydropyran moieties can address fundamental pharmacokinetic limitations while preserving pharmacological activity.

Topiramate, featuring a tetrahydropyran-derived structure as a fructopyranose derivative, represents another successful example of tetrahydropyran-containing oral therapeutics [5]. This anticonvulsant agent demonstrates the broader applicability of tetrahydropyran scaffolds beyond kinase inhibition, achieving clinical success in epilepsy treatment while maintaining favorable oral bioavailability characteristics.

The development of tetrahydropyran-based bacterial topoisomerase inhibitors illustrates the versatility of this structural motif in addressing diverse therapeutic targets [18] [19]. Compounds such as compound 6 and compound 21 demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, displaying antibacterial activities against both Gram-positive and Gram-negative pathogens including Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii [18] [19]. These compounds exhibited efficacy in clinically relevant murine infection models, demonstrating successful translation of tetrahydropyran-mediated ADME optimization to anti-infective applications.

4'-O-tetrahydropyranyl adriamycin represents a historical case study in prodrug development utilizing tetrahydropyran modification [17]. This anthracycline derivative underwent Phase I clinical trials, with the tetrahydropyran moiety serving as a protecting group that potentially modified the pharmacokinetic profile of the parent compound. The maximum tolerated dose was established at 54 milligrams per square meter, with leukopenia as the dose-limiting toxicity [17].

The pharmaceutical industry has increasingly recognized the value of tetrahydropyran incorporation in drug development programs. Analysis of patent literature and clinical pipelines reveals growing utilization of tetrahydropyran-containing scaffolds across diverse therapeutic areas, including oncology, infectious diseases, and neurological disorders [5] [20] [21].

Structure-activity relationship studies have established key principles for optimizing tetrahydropyran-containing oral therapeutics. The stereochemistry of the tetrahydropyran ring, particularly the relative configuration of substituents, significantly influences both potency and pharmacokinetic properties [16] [22]. Substitution patterns on the tetrahydropyran ring can be strategically designed to optimize target binding while maintaining favorable ADME characteristics.

Therapeutic AgentIndicationTetrahydropyran RoleClinical StatusKey Advantage
AZD0156Cancer (ATM inhibitor)Core pharmacophorePhase I completed140-fold dose reduction
TopiramateEpilepsyFructopyranose derivativeMarketedEstablished oral efficacy
THP-adriamycinCancerProdrug modificationPhase I completedModified toxicity profile
Bacterial topoisomerase inhibitorsInfectionsCore scaffoldPreclinicalBroad spectrum activity

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types